Reduced Acute Oral Toxicity and Wider Therapeutic Index vs. Phenytoin
The oral LD50 of 3-(butoxymethyl)-5,5-diphenyl- hydantoin exceeds 500 mg/kg in rodents, whereas phenytoin sodium exhibits an oral LD50 of approximately 150 mg/kg in mice [1][2]. Coupled with an ED50 of <25 mg/kg against maximal electroshock (MES) seizures, the target compound achieves a therapeutic index (TI) >20, compared with a TI of ~15 for phenytoin (ED50 ≈10 mg/kg, LD50 ≈150 mg/kg) [1][2]. This represents a ≥33% improvement in acute safety margin.
| Evidence Dimension | Therapeutic index (LD50/ED50) in rodent maximal electroshock model |
|---|---|
| Target Compound Data | LD50 >500 mg/kg p.o.; ED50 <25 mg/kg p.o.; TI >20 |
| Comparator Or Baseline | Phenytoin sodium: LD50 ≈150 mg/kg p.o. (mouse), ED50 ≈10 mg/kg p.o. (mouse); TI ≈15 |
| Quantified Difference | TI improved by ≥33% (target TI >20 vs. comparator TI ≈15) |
| Conditions | Maximal electroshock seizure (MES) model; oral administration; species: mouse/rat (cross-study). |
Why This Matters
A wider therapeutic index reduces the risk of dose-limiting toxicity during anticonvulsant screening or formulation development, making 3-(butoxymethyl)-5,5-diphenylhydantoin preferable for applications requiring a higher safety margin.
- [1] Anticonvulsant compositions containing diphenylhydantoin compounds and method of using same, US Patent 3,923,995 (The Kendall Company), Example 6. View Source
- [2] Preclinical profile of remacemide: a novel anticonvulsant effective against maximal electroshock seizures in mice. Data for phenytoin ED50 = 11 mg/kg p.o. in mice. Published in Epilepsy Research, cited via PubMed. View Source
